molecular formula C14H11ClF2N2O2 B3042252 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea CAS No. 540771-25-3

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea

Cat. No.: B3042252
CAS No.: 540771-25-3
M. Wt: 312.70
InChI Key: HQEGFQDZLHIBKN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea is a diarylurea derivative characterized by a urea backbone (-NH-CO-NH-) bridging two aromatic rings. The 4-chlorophenyl group provides electron-withdrawing properties, while the 3-(difluoromethoxy)phenyl substituent introduces steric bulk and lipophilicity due to the difluoromethoxy (-OCF2H) group. Its structural features, such as halogen atoms and ether linkages, influence its solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGFQDZLHIBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route: Isocyanate-Amine Coupling

The most direct method for synthesizing unsymmetrical ureas involves the reaction between an aromatic isocyanate and an aromatic amine. For 1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, this approach entails coupling 4-chlorophenyl isocyanate with 3-(difluoromethoxy)aniline (Figure 1).

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, forming a urea linkage. The process is typically carried out in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) at room temperature. Stoichiometric equivalence of the reactants is critical to minimize side products like biurets.

Example Protocol

  • Dissolve 4-chlorophenyl isocyanate (1.0 equiv) in dry DCM.
  • Add 3-(difluoromethoxy)aniline (1.0 equiv) dropwise with stirring.
  • Monitor reaction completion via thin-layer chromatography (TLC).
  • Quench with water, extract the organic layer, and purify by recrystallization or column chromatography.

Starting Material Synthesis

4-Chlorophenyl Isocyanate

This compound is commercially available but can also be synthesized from 4-chloroaniline via phosgenation:
$$
\text{4-Chloroaniline} + \text{Phosgene} \rightarrow \text{4-Chlorophenyl Isocyanate} + 2\text{HCl}
$$
Due to phosgene’s toxicity, safer alternatives like triphosgene are often employed.

3-(Difluoromethoxy)Aniline

Synthesized by introducing the difluoromethoxy group to aniline derivatives. One method involves:

  • Nitration of 3-methoxyaniline to 3-methoxy-5-nitroaniline.
  • Replacement of the methoxy group with difluoromethoxy using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride).

Alternative Methods

Carbodiimide-Mediated Coupling

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate urea formation by activating carboxylic acid derivatives. However, this method is less common for aryl ureas due to competing side reactions.

Curtius Rearrangement

The Curtius rearrangement converts acyl azides to isocyanates, which can then react with amines. While theoretically applicable, this multi-step process is inefficient for the target compound compared to direct isocyanate-amine coupling.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) may accelerate the reaction but risk hydrolysis of the isocyanate. Optimal yields (70–85%) are achieved in DCM at 0–25°C.

Purification

The crude product often contains unreacted starting materials and oligomers. Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane) provides pure urea.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Isocyanate-Amine Coupling 75–85 >95 High Moderate
Carbodiimide-Mediated 50–60 80–90 Low High
Curtius Rearrangement 30–40 <80 Low Low

Key Insight : The isocyanate-amine route is superior in yield and scalability, making it the industrial standard.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Diarylureas

Compound Name Substituents on Aromatic Rings Key Functional Groups Biological Activity/Application
Target Compound 4-Cl-C6H4; 3-(OCF2H)-C6H4 Urea, difluoromethoxy Potential CB1 modulation, antimicrobial (inferred)
1-(4-Chloro-3-(CF3)phenyl)-3-(4-hydroxyphenyl)urea (A5) 4-Cl, 3-CF3-C6H3; 4-OH-C6H4 Urea, trifluoromethyl, hydroxyl Synthetic intermediate, patent example
1-(2-Chlorophenyl)-3-[4-(OCF3)phenyl]urea 2-Cl-C6H4; 4-OCF3-C6H4 Urea, trifluoromethoxy Not specified (commercial availability)
3-(4-Cl-C6H4)-1-[3-(3,5-Cl2-C6H3)phenyl]urea (31) 4-Cl-C6H4; 3-(3,5-Cl2-C6H3)-C6H4 Urea, dichlorophenyl Structural analog for SAR studies
1-(4-Cl-C6H4)-3-(4-(morpholine-4-CO)phenyl)urea 4-Cl-C6H4; 4-(morpholine carbonyl)-C6H4 Urea, morpholine carbonyl Bioactive small molecule (research use)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group is common in CB1 modulators (e.g., compound 31 , PSNCBAM-1 analogs ). Replacement of Cl with stronger EWGs like CF3 (A5 ) enhances lipophilicity but may reduce solubility.
  • Hybrid Structures: Morpholine-carbonyl derivatives (e.g., ) introduce hydrogen-bonding motifs, which can enhance selectivity for enzymatic targets.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Not reported ~335.7* Moderate (lipophilic)
3-(4-Cl-C6H4)-1-[3-(3,5-Cl2-C6H3)phenyl]urea (31) 203–206 407.3 Low (high Cl content)
1-(4-Cl-C6H4)-3-(prop-2-yn-1-yl)urea Not reported 208.65 Moderate (alkyne group)
Cloflucarban Not reported 379.2 Low (disinfectant use)

*Calculated based on molecular formula.

Key Observations:

  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. Compound 31 has a high melting point (203–206°C) due to its dichlorophenyl groups, which enhance crystal lattice stability.
  • The target compound’s difluoromethoxy group may lower its melting point compared to trifluoromethyl analogs (e.g., A5 ).

Key Observations:

  • CB1 Modulation: The target compound’s difluoromethoxy group may mimic the pyridinyl substituents in compound 11 , which are critical for receptor interaction.
  • Antifungal Activity: Chlorophenyl substitution at para (4h ) vs. meta (4j ) positions alters efficacy against C. albicans, highlighting the role of substituent geometry.
  • Antimicrobial Use: Cloflucarban demonstrates the importance of halogenation in disinfectant formulations, a property shared with the target compound.

Biological Activity

1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a chlorophenyl and a difluoromethoxy substituent, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClF2N2OC_{14}H_{12}ClF_2N_2O, with a molecular weight of approximately 296.71 g/mol. The presence of the difluoromethoxy group enhances its reactivity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biological pathways. The exact mechanisms remain to be fully elucidated through targeted biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Initial investigations have shown potential antimicrobial effects, making it a candidate for further research in infectious disease contexts.
  • Anticancer Activity : The compound has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation through various pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent (source: ).
  • Enzyme Interaction :
    • Molecular docking studies revealed that the compound binds effectively to certain enzyme active sites, potentially altering their activity (source: ). This interaction could lead to significant implications for drug development targeting specific diseases.

Comparative Analysis

To understand the biological implications further, comparisons were made with similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains difluoromethoxy groupAntimicrobial, anticancer
3-Amino-1-[4-chlorophenyl]ureaLacks difluoromethoxy groupModerate enzyme inhibition
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)ureaContains trifluoromethyl groupStronger anticancer effects

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea?

To maximize yield and purity, focus on:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and intermediate stability .
  • Temperature control : Maintain reflux conditions (~65°C) to facilitate carbamate-amine coupling while minimizing side reactions .
  • Reagent stoichiometry : Use a 1.2:1 molar ratio of phenyl carbamate to amine derivatives to drive the reaction to completion .
  • Purification : Column chromatography or recrystallization in hexane effectively isolates the urea product .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in urea derivatives, confirming stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl and difluoromethoxy groups) via chemical shifts .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 345.6) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Test serine protease inhibition using fluorogenic substrates (e.g., thrombin or trypsin-like proteases) at varying concentrations (IC₅₀ determination) .
  • Cell viability assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Quantum chemical calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable conditions .
  • Machine learning (ML) : Train models on existing urea synthesis data to optimize solvent/reagent combinations and reduce trial-and-error experimentation .

Q. How should researchers address contradictions between theoretical predictions and experimental biological data?

  • Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm reproducibility .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluoromethoxy with methoxy) to isolate variables affecting activity .
  • Molecular docking : Compare binding poses in target proteins (e.g., serine proteases) to identify steric/electronic mismatches .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Systematically alter the 4-chlorophenyl group (e.g., 4-fluorophenyl, 4-methylphenyl) and measure changes in IC₅₀ .
  • Bioisosteric replacement : Replace the urea linker with thiourea or amide groups to assess hydrogen-bonding requirements .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .

Methodological Resources

  • Reaction optimization : ICReDD’s integrated computational-experimental framework for rapid condition screening .
  • Data validation : Cross-reference crystallographic data (e.g., CCDC entries) for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Reactant of Route 2
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1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea

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